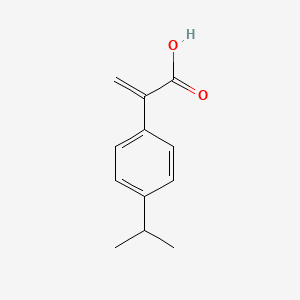

2-(4-Isopropylphenyl)acrylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C12H14O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h4-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

KBDNRDJFVITYCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Isopropylphenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Isopropylphenyl)acrylic acid, a notable derivative of acrylic acid, holds significant interest within the pharmaceutical landscape, primarily as a known impurity and reference standard for Ibuprofen.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, offering valuable insights for researchers in drug development and quality control. Understanding the profile of this compound is crucial for the stringent regulation and safety assessment of one of the world's most common non-steroidal anti-inflammatory drugs (NSAIDs).

This document delves into the core chemical attributes of this compound, presenting a synthesis of theoretical knowledge and practical considerations for its handling and application in a research setting.

Core Chemical and Physical Properties

This compound is an unsaturated carboxylic acid featuring a phenyl ring substituted with an isopropyl group. This structure imparts a combination of aromatic and acidic characteristics, influencing its physical and chemical behavior.

| Property | Value | Source/Comment |

| IUPAC Name | 2-(4-isopropylphenyl)prop-2-enoic acid | --- |

| Synonyms | Benzeneacetic acid, α-methylene-4-(1-methylethyl)- | [3] |

| CAS Number | 1368714-46-8 | [3] |

| Molecular Formula | C₁₂H₁₄O₂ | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Physical State | Solid at room temperature (inferred) | Based on similar acrylic acid derivatives |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | Inferred from structural properties |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, a robust prediction of its spectral characteristics can be made based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals corresponding to the aromatic, vinylic, isopropyl, and carboxylic acid protons.

-

Aromatic Protons (δ 7.2-7.4 ppm): The protons on the benzene ring will likely appear as two doublets, characteristic of a 1,4-disubstituted (para) pattern.

-

Vinylic Protons (δ 5.8-6.6 ppm): The two geminal protons on the acrylic acid moiety are expected to appear as two distinct singlets (or narrow doublets due to long-range coupling).[4]

-

Isopropyl Protons (δ 1.2-1.3 ppm and δ 2.9-3.1 ppm): The six methyl protons of the isopropyl group will appear as a doublet, and the single methine proton will be a septet.

-

Carboxylic Acid Proton (δ 10-12 ppm): This proton will appear as a broad singlet and is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Carbonyl Carbon (δ ~172 ppm): The carboxylic acid carbonyl carbon is expected to be significantly downfield.[4]

-

Aromatic Carbons (δ 125-150 ppm): The benzene ring will show four distinct signals, with the ipso-carbons (attached to the isopropyl and acrylic acid groups) having different chemical shifts from the protonated carbons.

-

Vinylic Carbons (δ ~128 ppm and ~140 ppm): The two carbons of the C=C double bond will have distinct chemical shifts.

-

Isopropyl Carbons (δ ~24 ppm and ~34 ppm): The two methyl carbons and the methine carbon of the isopropyl group will be observed in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp peak around 1700-1725 cm⁻¹.[4]

-

C=C Stretch (Alkene): A medium intensity peak around 1625-1645 cm⁻¹.

-

C-H Bending (Isopropyl): A characteristic doublet around 1365-1385 cm⁻¹.[5]

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190.24. Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the isopropyl group.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation, a well-established reaction in organic chemistry for forming carbon-carbon double bonds.[1][6] This approach involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.

Proposed Synthetic Pathway: Knoevenagel Condensation

Caption: Proposed synthesis of this compound via Knoevenagel condensation.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-isopropylbenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine as the solvent.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Reactivity and Safety Considerations

As a derivative of acrylic acid, this compound is expected to exhibit similar reactivity and require careful handling.

-

Polymerization: Acrylic acids are known to polymerize, sometimes violently, especially in the presence of heat, light, or initiators.[7] Commercial acrylic acid is typically stabilized with an inhibitor like hydroquinone or its methyl ether (MEHQ).[8] When storing or handling this compound, it is crucial to be aware of its potential for polymerization and to store it under recommended conditions, away from heat and light.

-

Corrosivity: Carboxylic acids are corrosive, and this compound is expected to be a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9]

Biological Context and Significance in Drug Development

The primary significance of this compound in the pharmaceutical industry is its status as a process-related impurity in the synthesis of Ibuprofen.[10] Regulatory agencies worldwide have stringent requirements for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs). Therefore, having a well-characterized reference standard of this compound is essential for:

-

Analytical Method Development: Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify this impurity in batches of Ibuprofen.

-

Quality Control: Ensuring that the levels of this impurity in the final drug product are below the established safety thresholds.

-

Forced Degradation Studies: Understanding the degradation pathways of Ibuprofen under various stress conditions, which may lead to the formation of this and other impurities.[11]

While there is limited publicly available information on the specific biological activity or toxicity of this compound, the general toxicological profile of acrylic acids suggests potential for irritation and sensitization.[7] The well-documented pharmacological and toxicological effects of Ibuprofen are primarily attributed to the parent compound, but the presence of impurities can impact the overall safety and efficacy of the drug product.[12][13]

Conclusion

This compound is a compound of significant interest due to its close structural relationship with Ibuprofen and its role as a critical impurity in the manufacturing of this widely used NSAID. While detailed experimental data for this specific molecule is not extensively documented in the public domain, a thorough understanding of its chemical properties and behavior can be extrapolated from fundamental chemical principles and data from analogous compounds. This guide provides a foundational understanding for researchers and professionals involved in the synthesis, analysis, and quality control of Ibuprofen and related compounds.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Knoevenagel Condensation. (n.d.). Cambridge University Press. Retrieved from [Link]

- Google Patents. (n.d.). CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof.

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

PMC. (2023, February 23). Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PHENYLACETIC ACID. Retrieved from [Link]

-

International Journal of Pharmacy and Technology. (2014). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Isopropylphenyl)propanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Isobutylphenyl)acrylic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1368714-46-8 | Product Name : this compound. Retrieved from [Link]

-

Zhejiang Ruico Advanced Materials Co., Ltd. (n.d.). Physical and chemical properties of acrylic acid. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Journal of Polymer Science: Polymer Chemistry Edition. (1973). 13 C nuclear magnetic resonance spectra of polyacrylates and their model compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ibuprofen-impurities. Retrieved from [Link]

-

Ingenta Connect. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Retrieved from [Link]

-

MDPI. (2023). Multi-strategy study of environmental degradation of ibuprofen: From chemical catalysis to biological treatment. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of α-substituted acrylic acids and their application.

-

ResearchGate. (n.d.). 13 C-NMR spectra of the copolymer, the modification product, and.... Retrieved from [Link]

-

Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Retrieved from [Link]

-

PMC. (n.d.). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Retrieved from [Link]

-

PubChem. (n.d.). Acrylic Acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Isopropylphenylacetic acid. Retrieved from [Link]

-

Spectroscopy. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of acrylic acid. Retrieved from [Link]

-

Acros Organics. (2018, October). SAFETY DATA SHEET - Acrylic acid, stabilized. Retrieved from [Link]

-

NIST WebBook. (n.d.). Isopropyl acrylate. Retrieved from [Link]

Sources

- 1. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rsc.org [rsc.org]

- 5. s-a-s.org [s-a-s.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. ruicoglobal.com [ruicoglobal.com]

- 8. fishersci.com [fishersci.com]

- 9. download.basf.com [download.basf.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

Synthesis Pathways for 2-(4-Isopropylphenyl)acrylic Acid: A Technical Guide

Executive Summary

2-(4-Isopropylphenyl)acrylic acid (CAS 1368714-46-8) is a critical structural analogue to the precursors used in the synthesis of arylpropionic acid NSAIDs (e.g., Ibuprofen). While often identified as a process impurity or a metabolic intermediate, its synthesis is of high value for analytical standardization and as a scaffold for novel polymer functionalization.

This guide details three distinct synthesis pathways, prioritized by scalability, precision, and atom economy. Unlike generic preparations, these protocols are engineered to minimize polymerization side-reactions typical of styrenic derivatives.

Key Compound Data

| Property | Specification |

| IUPAC Name | 2-(4-Propan-2-ylphenyl)prop-2-enoic acid |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Key Precursor | 4-Isopropylphenylacetic acid |

| Primary Application | Impurity standard, Polymer monomer, NSAID intermediate |

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals the 2-aryl-2-propenoic acid motif. The most logical disconnection occurs at the exocyclic double bond, suggesting a condensation between a C1 unit (formaldehyde equivalent) and a C11 benzylic anion.

Figure 1: Retrosynthetic disconnection showing the C1 homologation of the phenylacetic scaffold.

Pathway 1: Base-Catalyzed Methylenation (The "Classic" Route)

This pathway utilizes the Doebner modification of the Knoevenagel condensation . It is the most direct route, converting the arylacetic acid directly to the acrylic acid using paraformaldehyde and a base catalyst.

Mechanism

The reaction proceeds via the formation of an enolate at the

Protocol

Reagents:

-

4-Isopropylphenylacetic acid (1.0 equiv)[1]

-

Paraformaldehyde (2.5 equiv)

-

Potassium Carbonate (

) (0.5 equiv) or Piperidine (catalytic) -

Solvent: DMF or DMSO

Step-by-Step Methodology:

-

Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (56 mmol) of 4-isopropylphenylacetic acid in 50 mL of DMF.

-

Activation: Add 3.9 g (28 mmol) of anhydrous

. Stir at room temperature for 15 minutes to generate the potassium carboxylate/enolate species. -

Addition: Add 4.2 g (140 mmol) of paraformaldehyde in one portion.

-

Reaction: Heat the mixture to 85°C for 4 hours. Note: Do not exceed 100°C to prevent polymerization of the acrylic product.

-

Quench: Cool the mixture to 0°C in an ice bath. Slowly add 100 mL of 1N HCl to acidify to pH 2.

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.

-

Isolation: Dry over

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize the crude solid from Hexane/EtOAc (9:1) to yield white crystals.

Yield Expectation: 65-75%

Pathway 2: The Ester-Enolate Route (High Precision)

For applications requiring higher purity (e.g., analytical standards), the direct acid route can be messy due to decarboxylation side reactions. The Ester-Enolate route offers superior control.

Workflow Diagram

Figure 2: Stepwise conversion via the methyl ester intermediate.

Protocol

Reagents:

-

Methyl 4-isopropylphenylacetate (1.0 equiv)

-

Sodium Hydride (60% in oil) (1.2 equiv)

-

Paraformaldehyde (2.0 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Enolate Formation: To a flame-dried flask under Argon, add NaH (1.2 equiv) washed with hexane. Suspend in THF. Cool to 0°C.

-

Substrate Addition: Dropwise add Methyl 4-isopropylphenylacetate dissolved in THF. Stir for 30 min until

evolution ceases. -

Methylenation: Add Paraformaldehyde (2.0 equiv) as a solid. Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate formed is the

-hydroxymethyl ester, which often dehydrates in situ or upon workup. -

Workup: Quench with saturated

. Extract with diethyl ether.[2] Evaporate solvent to obtain the Methyl 2-(4-isopropylphenyl)acrylate . -

Hydrolysis: Dissolve the ester in MeOH:Water (3:1). Add LiOH (2.0 equiv) and stir at 40°C for 2 hours.

-

Final Isolation: Acidify with 1M HCl, extract, and recrystallize.

Advantages: Avoids harsh thermal conditions; higher purity profile.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized compound, the following analytical parameters must be met.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | Confirms isopropyl group integrity. | |

| Diagnostic methine proton. | ||

| Geminal vinylic protons. Key indicator of acrylic double bond formation. | ||

| Aromatic system (AA'BB' pattern). | ||

| HPLC Purity | > 98.5% (Area %) | Required for use as an impurity standard. |

| Mass Spectrometry (ESI-) | [M-H]⁻ = 189.2 m/z | Confirms molecular weight (190.24). |

Safety & Handling (Self-Validating System)

-

Polymerization Risk: Acrylic acids are prone to spontaneous polymerization. Crucial: Add 100 ppm of 4-methoxyphenol (MEHQ) if storing the isolated solid for extended periods.

-

Exotherm Control: The addition of NaH (Pathway 2) generates hydrogen gas. Ensure adequate venting and inert atmosphere to prevent ignition.

-

Validation Check: If the melting point of the product is significantly lower than expected (or is an oil), check for the presence of the

-hydroxy intermediate (tropic acid derivative). This indicates incomplete dehydration. Refluxing in toluene with a catalytic amount of p-TsOH (Dean-Stark trap) will drive the reaction to completion.

References

-

Doebner-Knoevenagel Condensation for Acrylic Acids

- Source: Organic Syntheses, Coll. Vol. 3, p. 783 (1955); Vol. 27, p. 76 (1947).

- Relevance: Foundational method for converting arylacetic acids to acrylic acids.

-

URL:

-

Methylenation of Aryl Esters (High Precision)

-

Source: Valdéz-Camacho, J., et al. "Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde." International Journal of Organic Chemistry, 2019, 9, 10-22.

- Relevance: Describes the specific mechanism and optimization for 2-aryl acryl

-

URL:

-

-

Synthesis of Ibuprofen Precursors (Contextual Grounding)

- Source: U.S. Patent 4,186,270 "Process for making 2-(4-isobutylphenyl)

- Relevance: Establishes the industrial relevance of the 4-alkylphenylacetic acid scaffold.

-

URL:

-

Chemical Structure & Properties Data

- Source: PubChem Compound Summary for CID 78230 (4-Isopropylphenylacetic acid - Precursor).

- Relevance: Verification of precursor properties and safety d

-

URL:

Sources

Physical properties of 2-(4-Isopropylphenyl)acrylic Acid

Technical Monograph: Physicochemical Profiling of 2-(4-Isopropylphenyl)acrylic Acid

Executive Summary

This compound (CAS: 1368714-46-8) is a specialized organic intermediate and a known structural analog of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. Chemically, it is an

This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and characterization protocols, designed for researchers in pharmaceutical development and polymer science.

Chemical Identity & Structural Analysis

The compound features a phenyl ring substituted at the para position with an isopropyl group and at the 1-position with an acrylic acid moiety. This structure imparts dual reactivity: the carboxylic acid allows for salt formation and esterification, while the

| Parameter | Details |

| IUPAC Name | 2-(4-Propan-2-ylphenyl)prop-2-enoic acid |

| Common Synonyms | |

| CAS Number | 1368714-46-8 |

| Molecular Formula | |

| Molecular Weight | 190.24 g/mol |

| SMILES | CC(C)C1=CC=C(C(=C)C(=O)O)C=C1 |

| Structural Class | Phenylacrylic Acid (Atropic Acid Derivative) |

Physicochemical Properties

The following data synthesizes experimental baselines from analogous 2-aryl acrylic acids (e.g., Atropic acid) and computational models, as specific experimental data for this impurity is rare in open literature.

Physical Constants

| Property | Value / Range | Confidence |

| Physical State | Crystalline Solid | High (Analogous to Atropic Acid) |

| Melting Point | 102 – 108 °C (Predicted) | Medium (Based on Atropic Acid MP 106°C) |

| Boiling Point | ~315 °C (at 760 mmHg) | High (Predicted via ChemSpider/PubChem models) |

| Density | 1.09 ± 0.1 g/cm³ | High (Predicted) |

| pKa (Acid) | 4.0 – 4.2 | High (Carboxyl conjugated to vinyl/phenyl) |

| LogP (Octanol/Water) | 3.2 – 3.5 | High (Lipophilic due to isopropyl + phenyl) |

Solubility Profile

The 4-isopropyl group significantly increases lipophilicity compared to unsubstituted atropic acid.

-

Water: Insoluble (< 0.1 mg/mL). Requires pH adjustment (> pH 7.0) to solubilize as a salt.

-

Organic Solvents: Highly soluble in Methanol, Ethanol, DMSO, and Dichloromethane.

-

Formulation Note: For biological assays, dissolve in DMSO to create a stock solution, then dilute into aqueous buffer; precipitation may occur if organic co-solvent concentration drops below 1-5%.

Synthesis & Formation Mechanism

Understanding the formation of this compound is critical for controlling it as an impurity. It is typically formed via the Knoevenagel-Doebner condensation or the hydroxymethylation of 4-isopropylphenylacetic acid followed by dehydration.

Primary Formation Pathway

-

Precursor: 4-Isopropylphenylacetic acid (Ibuprofen intermediate analog).

-

Reagent: Formaldehyde (HCHO).

-

Mechanism: An aldol-like reaction occurs at the

-carbon, forming a hydroxymethyl intermediate, which undergoes spontaneous dehydration to form the acrylic double bond.

Figure 1: Formation pathway of this compound via hydroxymethylation.

Experimental Protocols

Protocol 1: Purity Analysis via Reverse-Phase HPLC

Objective: To quantify this compound and distinguish it from its saturated analog (2-(4-isopropylphenyl)propanoic acid).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, sharpening peaks).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (The conjugated system of the acrylic acid absorbs strongly here, unlike the saturated propanoic acid analog which requires 210-220 nm).

-

Validation: The acrylic acid derivative will elute before the saturated propanoic acid analog due to slightly lower lipophilicity (polarity of the double bond) or after depending on specific column interactions with the pi-system. Standard injection is required.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the exact melting point and assess polymorphic purity.

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

-

Equilibration: Equilibrate at 25°C.

-

Ramp: Heat at 10°C/min to 150°C.

-

Analysis: Look for a sharp endothermic peak.

-

Single sharp peak (~105°C): High purity.[1]

-

Broad/Split peak: Indicates presence of saturated analog or solvent solvates.

-

Structural Reactivity & Stability Map

The compound contains three distinct zones of reactivity that define its behavior in drug development and storage.

Figure 2: Functional reactivity map highlighting critical sites for chemical modification and stability risks.

Stability & Handling

-

Polymerization Risk: The acrylic moiety makes this compound susceptible to radical polymerization, especially under UV light or heat.

-

Storage: Store at 2–8°C in amber vials to prevent photolytic degradation.

-

Stabilizers: Commercial samples may contain traces of hydroquinone monomethyl ether (MEHQ) as a polymerization inhibitor.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11127387, 2-(4-Isobutylphenyl)acrylic acid (Analog Reference). Retrieved from [Link]

-

Pharmaffiliates (2025). this compound Reference Standard (CAS 1368714-46-8). Retrieved from [Link]

-

PrepChem. Synthesis of 2-phenyl-acrylic acid (Atropic Acid Protocol). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Molecular Structure and Bonding of 2-(4-Isopropylphenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(4-Isopropylphenyl)acrylic acid, a molecule of significant interest in pharmaceutical sciences, often recognized as a key intermediate or reference compound. We will dissect its molecular architecture, from fundamental connectivity to the nuanced details of its electronic structure and bonding. This document synthesizes theoretical principles with practical, field-proven spectroscopic and synthetic methodologies. It is designed to serve as a comprehensive resource, explaining not just the "what" but the "why" behind the molecule's properties and the experimental choices made in its characterization and synthesis.

Introduction: Contextualizing this compound

This compound, also known as Ibuprofen Related Compound C by some pharmacopoeias, holds a critical position in drug development and quality control.[1][2][3] Its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) makes it an important reference standard for impurity profiling and analytical method development.[4][5] Understanding its precise molecular structure and bonding is not merely an academic exercise; it is fundamental to predicting its chemical reactivity, spectroscopic behavior, and potential biological interactions. This guide will explore the molecule's structure through the lens of quantum mechanics, validate it with spectroscopic evidence, and provide a practical framework for its synthesis.

Molecular Structure Elucidation

The foundational aspect of understanding any chemical entity is the precise arrangement of its atoms in three-dimensional space.

Nomenclature and Core Components

-

IUPAC Name: 2-[4-(1-methylethyl)phenyl]prop-2-enoic acid

-

Molecular Formula: C₁₂H₁₄O₂[6]

-

Molecular Weight: 190.24 g/mol [6]

The molecule is comprised of three key functional groups whose interplay defines its overall character:

-

A p-substituted Phenyl Ring: A benzene ring substituted at the 1 and 4 positions.

-

An Isopropyl Group: A branched alkyl substituent, -CH(CH₃)₂, at position 4 of the phenyl ring.

-

An Acrylic Acid Moiety: An α,β-unsaturated carboxylic acid, -C(CH₂)=C(H)COOH, attached at position 1 of the phenyl ring.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: 2D representation of this compound.

Bonding Framework: A Quantum Mechanical Perspective

A deeper understanding requires moving beyond simple lines and letters to consider the orbitals and electron distributions that constitute the chemical bonds.

-

Hybridization:

-

The carbon atoms of the phenyl ring and the double bond of the acrylic acid group are sp² hybridized . This results in a planar geometry for the ring and the C=C double bond, with bond angles approximating 120°.

-

The central carbon of the isopropyl group and the methyl carbons are sp³ hybridized , leading to a tetrahedral geometry with bond angles around 109.5°.

-

The carbonyl carbon of the carboxylic acid is sp² hybridized .

-

-

Sigma (σ) and Pi (π) System:

-

The primary framework of the molecule is built from σ-bonds , formed by the direct, head-on overlap of atomic and hybrid orbitals.

-

The delocalized system of π-bonds is crucial to the molecule's properties. It extends across the phenyl ring and, importantly, into the acrylic acid moiety (C=C and C=O bonds). This conjugation allows for electron density to be shared across this entire system, which stabilizes the molecule and influences its reactivity and UV-Visible absorption properties.

-

dot graph "Orbital_Overlap" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];

} Caption: Conceptual diagram of the bonding framework.

Bond Parameters

| Bond Type | Hybridization | Typical Bond Length (Å) | Notes |

| C-C (Phenyl Ring) | sp² - sp² | ~1.39 | Aromatic bond, intermediate between single and double bond. |

| C=C (Alkene) | sp² - sp² | ~1.34 | Shorter and stronger than a C-C single bond. |

| C-C (Ring to Alkene) | sp² - sp² | ~1.47 | Single bond shortened due to sp² character of carbons. |

| C-C (Ring to Isopropyl) | sp² - sp³ | ~1.51 | Typical single bond between sp² and sp³ carbons. |

| C=O (Carbonyl) | sp² - sp² | ~1.23 | Very short and strong due to double bond character and polarity. |

| C-O (Carboxylic Acid) | sp² - sp² | ~1.36 | Longer than C=O due to single bond character. |

| O-H (Carboxylic Acid) | - | ~0.96 | Highly polarized bond. |

Spectroscopic Validation of Structure

Spectroscopic techniques provide the empirical evidence that validates the theoretical structural model. The data presented here are predictive, based on established principles of spectroscopy.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms.

-

Aromatic Protons (7.0-7.5 ppm): Two distinct signals (doublets) are expected for the protons on the p-substituted phenyl ring.

-

Vinyl Protons (5.5-6.5 ppm): Two singlets (or narrow doublets due to geminal coupling) are expected for the two non-equivalent protons on the acrylic double bond.[14]

-

Carboxylic Acid Proton (10-13 ppm): A broad singlet, which is exchangeable with D₂O.

-

Isopropyl Protons: A septet for the single CH proton (~2.9 ppm) and a doublet for the six equivalent CH₃ protons (~1.2 ppm).

-

-

¹³C NMR: Carbon NMR reveals the number of unique carbon environments.

-

Carbonyl Carbon (~170 ppm): The carboxylic acid carbon is highly deshielded.

-

Aromatic & Vinyl Carbons (125-150 ppm): Several distinct signals for the sp² carbons of the ring and the double bond.

-

Isopropyl Carbons: One signal for the CH carbon (~34 ppm) and one for the two equivalent CH₃ carbons (~24 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying functional groups based on their vibrational frequencies.[15]

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Key Characteristics |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | A very broad and characteristic absorption band. |

| Carbonyl (C=O) | C=O stretch | 1680-1710 | Strong, sharp peak. Position indicates conjugation. |

| Alkene (C=C) | C=C stretch | 1620-1640 | Medium intensity peak, confirms the double bond. |

| Aromatic Ring | C=C stretch | 1450-1600 | Multiple sharp peaks characteristic of the phenyl ring. |

| Isopropyl Group | C-H bend | 1370-1385 | A characteristic doublet indicates the isopropyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, loss of 45 amu) and cleavage at the isopropyl group.

Synthesis and Mechanistic Rationale

A common and effective method for synthesizing α,β-unsaturated acids like the topic molecule is the Knoevenagel Condensation , specifically the Doebner modification.[16][17][18] This reaction exemplifies the principles of C-C bond formation driven by the acidity of α-hydrogens.

The Doebner-Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak amine base like pyridine or piperidine.[18][19]

Overall Reaction: 4-Isopropylbenzaldehyde + Malonic Acid --(Pyridine, Heat)--> this compound + CO₂ + H₂O

Causality of Component Choice:

-

4-Isopropylbenzaldehyde: Provides the main carbon skeleton.

-

Malonic Acid: The active methylene compound. The two adjacent carboxyl groups make the α-hydrogens (on the CH₂) sufficiently acidic (pKa ≈ 13) to be deprotonated by a weak base.

-

Pyridine: Acts as both a weak base to catalyze the reaction and as the solvent. Its use is characteristic of the Doebner modification, which facilitates a subsequent decarboxylation step.[17][18] A strong base like NaOH would risk causing self-condensation of the aldehyde.[16]

Reaction Mechanism

The reaction proceeds through a well-defined, multi-step mechanism.

dot graph "Knoevenagel_Mechanism" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Step-wise mechanism of the Doebner-Knoevenagel reaction.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning successful completion of each step provides the necessary starting conditions for the next, with in-process checks to ensure the reaction is proceeding as expected.

-

Reagent Preparation & Setup (Validation: Purity & Stoichiometry):

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylbenzaldehyde (1 eq.), malonic acid (1.1 eq.), and pyridine (5 volumes).

-

Causality: A slight excess of malonic acid ensures the complete consumption of the more valuable aldehyde. Pyridine serves as both the catalyst and solvent.

-

-

Condensation & Decarboxylation (Validation: TLC Monitoring):

-

Heat the mixture to reflux (approx. 115 °C) for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the 4-isopropylbenzaldehyde spot.

-

Causality: The heat provides the activation energy for both the condensation/dehydration and the crucial decarboxylation step, which is a key feature of the Doebner modification.[18]

-

-

Work-up & Isolation (Validation: Phase Separation & Precipitation):

-

After cooling to room temperature, pour the reaction mixture into an excess of cold 10% hydrochloric acid (HCl).

-

A white precipitate of the crude product should form.

-

Causality: The HCl protonates the carboxylate product, rendering it insoluble in the aqueous acidic medium. It also neutralizes the pyridine catalyst, forming a water-soluble pyridinium salt, which aids in purification.

-

-

Purification (Validation: Melting Point & Spectroscopy):

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Dry the purified crystals under vacuum.

-

Confirm the identity and purity of the final product using NMR, IR, and melting point analysis. The results should match the data outlined in Section 3.

-

Applications in Drug Development

The primary role of this compound in the pharmaceutical industry is not as an active ingredient itself, but as a critical supporting molecule.

-

Reference Standard: It is used as a certified reference material for the quality control of related APIs, most notably Ibuprofen.[3][4] Regulatory bodies require that drug manufacturers identify and quantify any impurities in their products. This molecule serves as a standard to validate the analytical methods (e.g., HPLC) used for this purpose.

-

Synthetic Intermediate: Its structure, featuring a reactive double bond and a carboxylic acid handle, makes it a potential building block in the synthesis of more complex molecules. The acrylic acid moiety is amenable to various chemical transformations, including Michael additions, esterifications, and amide bond formations.[20][21][22]

Conclusion

This compound is a molecule whose significance is rooted in its precise structure. The conjugated π-system, formed by the overlap of p-orbitals across the phenyl ring and the acrylic acid group, is the dominant feature influencing its chemical and physical properties. This electronic structure is directly observable through spectroscopic methods, which provide a practical and definitive means of identification and quality assessment. Furthermore, its synthesis via the Doebner-Knoevenagel condensation offers a classic and robust example of strategic C-C bond formation. For the drug development professional, a thorough understanding of this molecule's structure and bonding is indispensable for ensuring the quality, safety, and efficacy of related pharmaceutical products.

References

-

Veeprho. Ibuprofen Related Compound C (1335541) | CAS 38861-78-8. [Link]

-

TradeIndia. Ibuprofen Related Compound C USP Reference Standard Best Price in Mumbai. [Link]

-

Pharmaffiliates. CAS No : 1368714-46-8 | Product Name : this compound. [Link]

-

PubChem. 2-(4-Isopropylphenyl)propanoic acid | C12H16O2. [Link]

-

Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

PubChem. 2-(4-Isobutylphenyl)acrylic acid | C13H16O2. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

National Center for Biotechnology Information. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. [Link]

-

ResearchGate. Bond lengths (A ˚ ) and bond angles (°). [Link]

-

ResearchGate. Proposed reaction mechanism for the Knoevenagel condensation over Cu–PMA catalysts. [Link]

-

RSC Publishing. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. [Link]

-

ResearchGate. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. [Link]

-

International Union of Crystallography. Bond Lengths, and Beyond. [Link]

-

University of Pittsburgh. Feasibility of Free Radical Polymerization of Acrylic Acid in a Continuous Flow Reactor. [Link]

-

Scientific Laboratory Supplies. 2-(4-Isopropylphenyl)acrylic A | MM0002.59-0025 | MIKROMOL. [Link]

- Google Patents. US4186270A - Process for making 2-(4-isobutylphenyl)

-

ResearchGate. Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. [Link]

-

TSI Journals. ELECTRONIC STATE PROPERTIES: BOND LENGTH AND BOND ANGLE OF PHENOL AND ITS SOME DERIVATIVES. [Link]

-

Physics & Maths Tutor. Spectroscopy MS. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

University of Illinois Springfield. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Taylor & Francis. Acrylic acid – Knowledge and References. [Link]

-

Inderscience Publishers. Characterisation and controlled drug release from a novel two-phase hydrogel system. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PrepChem.com. Synthesis of 2-phenyl-acrylic acid. [Link]

-

MDPI. Kinetic Study on Acrylic Acid Polymerisations in Isopropanol. [Link]

- Google Patents. US20170096505A1 - Acrylic acid-based polymer composition, method for producing same, and use therefor.

Sources

- 1. Ibuprofen Related Compound C (4-isobutylacetophenone) [cymitquimica.com]

- 2. Ibuprofen Related Compound C Pharmaceutical Secondary Standard, MilliporeSigma Supelco 500 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 3. veeprho.com [veeprho.com]

- 4. 布洛芬相关化合物C(布洛芬杂质E) Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. files.eric.ed.gov [files.eric.ed.gov]

- 13. lehigh.edu [lehigh.edu]

- 14. rsc.org [rsc.org]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Knoevenagel Condensation [organic-chemistry.org]

- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. researchgate.net [researchgate.net]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. research.tus.ie [research.tus.ie]

Technical Monograph: 2-(4-Propan-2-ylphenyl)prop-2-enoic Acid

Critical Impurity Profiling & Synthetic Pathways for NSAID Quality Control

Executive Technical Summary

The compound 2-(4-propan-2-ylphenyl)prop-2-enoic acid (Commonly: 2-(4-Isopropylphenyl)acrylic acid) represents a critical structural analogue and process impurity within the manufacturing of 2-arylpropionic acid derivatives (Profens), specifically Ibuprofen.

While Ibuprofen utilizes an isobutyl side chain, the presence of isopropyl (cumene) analogues arises primarily from feedstock contamination or metabolic dehydrogenation pathways. As an

Chemical Constitution & Structural Analysis

Nomenclature and Identifiers[1]

| Parameter | Detail |

| IUPAC Name | 2-(4-Propan-2-ylphenyl)prop-2-enoic acid |

| Common Name | This compound |

| CAS Number | 1368714-46-8 |

| Molecular Formula | |

| Molecular Weight | 190.24 g/mol |

| Structural Class | Phenylacrylic Acid / Styrene Derivative |

| Electronic Character |

Structural Alert: The Michael Acceptor

The defining feature of this molecule is the exocyclic double bond conjugated with the carboxylic acid and the phenyl ring. This creates an electrophilic

-

Pharmacophore: 2-Arylpropionic acid backbone (unsaturated).

-

Impurity Classification: Process-Related Impurity (Homologue) / Degradant.

Origin & Process Chemistry

The presence of 2-(4-propan-2-ylphenyl)prop-2-enoic acid in pharmaceutical substances typically stems from the "Cumene Route" contamination.

The Feedstock Contamination Pathway

Industrial synthesis of Ibuprofen often begins with Isobutylbenzene . If the alkylation of benzene (to produce isobutylbenzene) is contaminated with propylene or if the toluene feedstock is impure, Cumene (Isopropylbenzene) is generated as a byproduct.

This Cumene impurity undergoes the same Friedel-Crafts acylation and subsequent functional group transformations as the main drug substance, eventually yielding the isopropyl analogue. The acrylic (unsaturated) form is generated via the dehydration of the intermediate alcohol (similar to the dehydration of 1-(4-isobutylphenyl)ethanol).

Figure 1: Origin of the isopropyl-acrylic impurity via feedstock contamination in Profen synthesis.

Synthetic Protocol: Reference Standard Generation

To validate analytical methods, researchers must synthesize the pure reference standard. The following protocol utilizes a Perkin-like Condensation or a Modified Knoevenagel route, which is robust for generating 2-arylacrylic acids.

Reaction Scheme

Precursor: 4-Isopropylphenylacetic acid.

Reagent: Paraformaldehyde (source of exocyclic methylene).

Catalyst: Potassium Carbonate (

Step-by-Step Methodology

-

Reagent Preparation:

-

Charge a 250 mL round-bottom flask with 4-Isopropylphenylacetic acid (10.0 g, 56 mmol).

-

Add Paraformaldehyde (3.4 g, 112 mmol, 2.0 eq) and Potassium Carbonate (15.5 g, 112 mmol).

-

Add DMF (Dimethylformamide) (100 mL) as the solvent.

-

Add TBAB (0.5 g) as a Phase Transfer Catalyst to facilitate the reaction.

-

-

Reaction:

-

Heat the mixture to 60°C under nitrogen atmosphere.

-

Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction typically proceeds via a hydroxymethyl intermediate which spontaneously dehydrates or requires acid workup.

-

Duration: Approximately 4–6 hours.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (500 mL).

-

Acidify carefully with 2N HCl to pH ~2. The crude acid will precipitate as a white/off-white solid.

-

Extract with Ethyl Acetate (3 x 100 mL) if precipitation is oily.

-

-

Purification:

-

Wash the organic layer with Brine, dry over

, and concentrate in vacuo. -

Recrystallization: Recrystallize from Ethanol/Water (1:1) or Hexane/Acetone.

-

Target Purity: >98% (HPLC).

-

Causality of Conditions

-

Base (K2CO3): Generates the enolate of the phenylacetic acid.

-

Paraformaldehyde: Provides the electrophilic carbon for the aldol-like addition.

-

Dehydration: The initial hydroxymethyl adduct is unstable at elevated temperatures in the presence of base/acid cycles, driving the equilibrium toward the thermodynamically stable conjugated acrylic system.

Analytical Control Strategy

Quantification of this impurity requires resolving the isopropyl analog from the isobutyl parent drug and the saturated isopropyl analog.

HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-2 min (30% B); 2-15 min (30% |

| Detection (UV) | 254 nm (Maximal absorbance for conjugated styrene system) |

| Retention Time | The acrylic acid derivative typically elutes after the saturated analog due to pi-pi interactions with the stationary phase. |

Data Interpretation

The acrylic acid moiety exhibits a bathochromic shift compared to the saturated propionic acid derivatives. If using a Diode Array Detector (DAD), look for a

Toxicological & Metabolic Implications

The Michael Acceptor Risk

Unlike the saturated drug (Ibuprofen), 2-(4-propan-2-ylphenyl)prop-2-enoic acid contains an electron-deficient double bond.

-

Mechanism: Nucleophilic attack by the sulfhydryl (-SH) group of Cysteine residues in proteins or Glutathione (GSH).

-

Consequence: Potential for GSH depletion (oxidative stress) or covalent binding to cellular proteins (haptenization/toxicity).

Figure 2: Potential toxicological pathway via Michael Addition to Glutathione.

Regulatory Limits

Due to the structural alert (Michael Acceptor), this impurity should be evaluated under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities). If Ames positive, it must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic treatment.

References

-

Pharmaffiliates. (2023). This compound - Catalogue No.[1][2][3][4] PA 09 0021023.[1][3] Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11127387 (Isobutyl Analog Comparison). Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Spectroscopic data of 2-(4-Isopropylphenyl)acrylic Acid

An In-Depth Technical Guide to the Spectroscopic Profile of 2-(4-Isopropylphenyl)acrylic Acid

Authored by a Senior Application Scientist

Introduction

This compound is a substituted acrylic acid derivative of significant interest in chemical synthesis and pharmaceutical research. As a structural analog and potential impurity or metabolite of various active pharmaceutical ingredients, a thorough understanding of its analytical profile is crucial for drug development professionals, quality control analysts, and synthetic chemists. Its molecular structure, featuring a carboxylic acid, a vinyl group, and a para-substituted aromatic ring, gives rise to a distinct and interpretable spectroscopic signature.

This technical guide provides a comprehensive examination of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis is grounded in established principles and supported by data from analogous compounds, offering a predictive and practical framework for its identification and characterization.

Chemical Identity:

Molecular Structure and Spectroscopic Overview

The unique arrangement of functional groups in this compound dictates its behavior in various spectroscopic techniques. The structure consists of a para-isopropylphenyl group attached to the alpha-carbon of acrylic acid. This substitution pattern is key to interpreting the resulting spectra.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

Experimental Protocol: A sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or 500 MHz spectrometer at room temperature. Data are processed with standard Fourier transformation and phase correction.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxyl (-COOH) | ~11-12 | broad singlet | - | 1H |

| Aromatic (H-2, H-6) | ~7.40 | doublet | ~8.2 | 2H |

| Aromatic (H-3, H-5) | ~7.20 | doublet | ~8.2 | 2H |

| Vinylic (=CHₐHb) | ~6.45 | singlet | - | 1H |

| Vinylic (=CHaHb) | ~5.95 | singlet | - | 1H |

| Isopropyl Methine (-CH) | ~2.95 | septet | ~6.9 | 1H |

| Isopropyl Methyl (-CH₃) | ~1.25 | doublet | ~6.9 | 6H |

Interpretation and Causality: The ¹H NMR spectrum can be logically dissected into four regions:

-

Aromatic Region (7.0-7.5 ppm): The para-substitution on the benzene ring creates a symmetrical electronic environment. This results in a characteristic AA'BB' system that often simplifies to two distinct doublets. Protons H-2 and H-6, being closer to the electron-withdrawing acrylic acid group, are expected to be deshielded and appear downfield compared to H-3 and H-5. The coupling constant of ~8 Hz is typical for ortho-coupling in a benzene ring.

-

Vinylic Region (5.5-6.5 ppm): The two protons on the terminal carbon of the double bond (Cβ) are diastereotopic. However, due to the lack of adjacent protons to couple with, they appear as two distinct singlets. Their chemical shifts are consistent with vinylic protons on an α,β-unsaturated carboxylic acid, as seen in similar structures like 2-phenylacrylic acid[4].

-

Aliphatic Region (1.0-3.5 ppm): The isopropyl group gives rise to a classic septet-doublet pattern. The single methine proton (H7) is split into a septet by the six neighboring equivalent methyl protons. Conversely, the six methyl protons (C8, C9) are split into a doublet by the single methine proton.

-

Carboxylic Acid Proton: The acidic proton is highly deshielded and appears as a broad singlet far downfield. Its broadness is due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H spectrum, using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxyl (Cγ) | ~172.0 |

| Aromatic (C-4) | ~150.0 |

| Vinylic (Cα) | ~141.0 |

| Aromatic (C-1) | ~133.5 |

| Aromatic (C-2, C-6) | ~129.0 |

| Vinylic (Cβ) | ~128.5 |

| Aromatic (C-3, C-5) | ~126.5 |

| Isopropyl Methine (C7) | ~34.0 |

| Isopropyl Methyl (C8, C9) | ~23.8 |

Interpretation and Causality: The chemical shifts are highly diagnostic of the carbon types:

-

Carbonyl Carbon: The carboxylic acid carbon (Cγ) is the most deshielded, appearing around 172 ppm, a characteristic region for this functional group[4].

-

Aromatic and Vinylic Carbons: These sp²-hybridized carbons resonate between 125-150 ppm. The carbon bearing the isopropyl group (C-4) is significantly downfield due to substitution. The quaternary vinylic carbon (Cα) is also downfield, while the terminal vinylic carbon (Cβ) appears further upfield. The four distinct signals for the six aromatic carbons confirm the para-substitution pattern.

-

Aliphatic Carbons: The sp³-hybridized carbons of the isopropyl group appear in the upfield region of the spectrum, as expected.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity / Shape |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Strong, very broad |

| 3080-3010 | C-H stretch (Aromatic & Vinylic) | Medium, sharp |

| 2960-2850 | C-H stretch (Aliphatic) | Strong, sharp |

| ~1700 | C=O stretch (Conjugated Acid) | Strong, sharp |

| ~1630 | C=C stretch (Vinylic) | Medium, sharp |

| 1605, 1515 | C=C stretch (Aromatic Ring) | Medium, sharp |

| ~1420 | O-H bend (in-plane) | Medium, broad |

| ~1250 | C-O stretch (Carboxylic Acid) | Strong, sharp |

| ~930 | O-H bend (out-of-plane) | Medium, broad |

| ~830 | C-H bend (para-substitution) | Strong, sharp |

Interpretation and Causality: The IR spectrum provides a clear fingerprint of the molecule's functional groups:

-

O-H Region: The most prominent feature is the extremely broad absorption band from 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer[5].

-

C-H Region: The spectrum is clearly divided around 3000 cm⁻¹. Absorptions just above 3000 cm⁻¹ correspond to sp² C-H stretches (aromatic and vinylic), while the strong, sharp peaks just below 3000 cm⁻¹ are from the sp³ C-H bonds of the isopropyl group[6].

-

Carbonyl Region: A very strong, sharp peak around 1700 cm⁻¹ is the unmistakable signature of the C=O stretch. Its position is slightly lower than a typical saturated carboxylic acid due to conjugation with the adjacent C=C double bond, which weakens the C=O bond[5][6].

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of information, including strong C-O stretching and O-H bending vibrations characteristic of carboxylic acids. A strong peak around 830 cm⁻¹ is highly indicative of the out-of-plane C-H bending of two adjacent hydrogens on a para-substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Experimental Protocol: Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Caption: Predicted EI-MS Fragmentation Pathway.

Predicted Fragmentation Pattern (EI-MS):

| m/z | Proposed Fragment | Notes |

| 204 | [C₁₃H₁₆O₂]⁺˙ | Molecular Ion (M⁺) |

| 189 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group, forming a stable benzylic cation. |

| 161 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |

| 159 | [M - COOH]⁺ | Loss of the carboxyl radical. |

| 131 | [C₁₀H₁₁]⁺ | A common fragment from further degradation. |

Interpretation and Causality:

-

Molecular Ion: The peak at m/z 204 confirms the molecular weight of the compound[1][7].

-

Major Fragments: The fragmentation pattern is driven by the formation of stable carbocations. The most significant fragmentation is often the loss of a methyl radical (15 Da) from the isopropyl group to form a highly stable secondary benzylic cation at m/z 189. This is typically a very prominent peak. Loss of the entire isopropyl group (43 Da) or the carboxyl group (45 Da) are also plausible and diagnostic fragmentation pathways.

Synthesis and Analysis Workflow

A robust analytical characterization relies on a pure sample. A plausible laboratory synthesis provides context for potential impurities and the necessity of the described spectroscopic techniques for verification.

Synthesis Protocol (Illustrative Knoevenagel Condensation):

-

Reaction Setup: To a round-bottom flask, add 4-isopropylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and a solvent such as pyridine or toluene containing a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is acidified with dilute HCl, causing the product to precipitate.

-

Purification: The crude solid is collected by vacuum filtration.

-

Recrystallization: The product is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Characterization: The purified product is dried under vacuum and subjected to the spectroscopic analyses (NMR, IR, MS) described above to confirm its identity and purity.

Sources

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 7. 2-(4-Isobutylphenyl)acrylic acid | C13H16O2 | CID 11127387 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-(4-Isopropylphenyl)acrylic Acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] This guide offers a detailed analysis of the Proton (¹H) NMR spectrum of 2-(4-Isopropylphenyl)acrylic acid, a compound of interest in various research and development sectors. Understanding its spectral features is crucial for confirming its identity, assessing purity, and elucidating its chemical environment. This document is tailored for researchers, scientists, and drug development professionals, providing both foundational principles and in-depth interpretation.

Fundamental Principles of ¹H NMR Spectroscopy

A ¹H NMR spectrum furnishes four critical pieces of information for structural elucidation[3]:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[4][5][6] Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[4]

-

Integration: The area under a signal is proportional to the relative number of protons generating that signal.[4]

-

Multiplicity (Spin-Spin Splitting): This refers to the splitting of a signal into multiple peaks (e.g., doublet, triplet). It arises from the magnetic interactions between non-equivalent neighboring protons.[1][4] The n+1 rule is a common heuristic, where a proton signal is split into n+1 peaks by n equivalent neighboring protons.[3][5]

-

Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz), is the coupling constant.[4][5] It provides information about the connectivity and spatial relationship between coupled protons.

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a clean, high-resolution spectrum is paramount. The following protocol outlines a self-validating system for reliable data.

Step-by-Step Methodology

-

Solvent Selection: The choice of a deuterated solvent is critical. While Deuterated Chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing power and volatility[7], it can present challenges for carboxylic acids. The acidic proton may undergo rapid exchange, leading to signal broadening.[3] Furthermore, carboxylic acids can form hydrogen-bonded dimers, which also affects the chemical shift of the COOH proton.[8] Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often a superior choice as it disrupts hydrogen bonding and provides a clearer, more consistent signal for the acidic proton.[7] For this guide, we will consider the spectrum in CDCl₃, as it is widely referenced, but acknowledge DMSO-d₆ as a valuable alternative.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[4][5]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Parameters & Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

-

A standard ¹H NMR pulse sequence is used to acquire the Free Induction Decay (FID).

-

Typically, 8 to 16 scans are acquired to achieve an adequate signal-to-noise ratio.

-

The FID is then subjected to a Fourier Transform to generate the frequency-domain NMR spectrum.

-

Spectral Analysis and Interpretation

The structure of this compound contains several distinct proton environments, which will be analyzed systematically.

Molecular Structure and Proton Labeling

To facilitate the analysis, the protons in the molecule are labeled as shown below.

Caption: Molecular structure of this compound with proton labeling.

Aromatic Region (δ 7.0 - 7.5 ppm)

-

Signals: The para-disubstituted benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets, especially at higher magnetic fields.[3][9]

-

Hd (2H, doublet): These protons are ortho to the electron-donating isopropyl group and meta to the electron-withdrawing acrylic acid group. They are expected to be slightly more shielded than Hc.

-

Hc (2H, doublet): These protons are ortho to the acrylic acid group and meta to the isopropyl group. The electron-withdrawing nature of the acrylic acid group deshields these protons, shifting them downfield relative to Hd.[3]

-

-

Multiplicity & Coupling: Both signals appear as doublets due to coupling with their adjacent ortho protons (³J-coupling). The typical coupling constant for ortho protons on a benzene ring is in the range of 7-10 Hz.[10]

Vinylic Region (δ 5.5 - 6.5 ppm)

-

Signals: The two protons on the double bond (Ha and Hb) are chemically non-equivalent (diastereotopic).

-

Ha (1H, singlet/doublet): This proton is geminal to Hb.

-

Hb (1H, singlet/doublet): This proton is geminal to Ha.

-

-

Multiplicity & Coupling: These two protons split each other. The coupling between geminal protons (²J-coupling) is typically small, around 0-3 Hz.[11][12] Therefore, these signals often appear as two distinct singlets or narrow doublets. Their exact chemical shifts are influenced by the anisotropic effects of the nearby phenyl ring and carboxyl group.[10]

Aliphatic Region (δ 1.0 - 3.0 ppm)

-

Signals: This region contains the signals from the isopropyl group.

-

He (1H, septet): This methine proton is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule (6+1=7), its signal is split into a septet.[3][9]

-

Hf (6H, doublet): The six protons of the two methyl groups are equivalent. They are coupled to the single methine proton (He), resulting in a doublet (1+1=2).[9][13]

-

-

Coupling: The ³J-coupling constant between He and Hf is typically around 7 Hz.

Carboxylic Acid Region (δ 10.0 - 13.0 ppm)

-

Signal: Hg (1H, broad singlet): The carboxylic acid proton signal is characteristically broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[3][8] Its chemical shift is highly variable and depends on concentration, temperature, and solvent.[5][14][15] It typically appears far downfield, often above 10 ppm.[8]

Data Summary Table

The expected ¹H NMR spectral data for this compound is summarized below. Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Coupling Constant (J) in Hz | Assignment |

| Hg | 1H | Broad Singlet | 10.0 - 13.0 | - | Carboxylic Acid (-COOH) |

| Hc | 2H | Doublet | ~7.45 | ~8.0 | Aromatic (ortho to -C(COOH)=CH₂) |

| Hd | 2H | Doublet | ~7.25 | ~8.0 | Aromatic (ortho to -CH(CH₃)₂) |

| Ha | 1H | Singlet | ~6.40 | - | Vinylic |

| Hb | 1H | Singlet | ~5.90 | - | Vinylic |

| He | 1H | Septet | ~2.95 | ~7.0 | Isopropyl Methine (-CH) |

| Hf | 6H | Doublet | ~1.25 | ~7.0 | Isopropyl Methyl (-CH₃) |

Structural Confirmation Workflow

The following diagram illustrates the logical workflow used to confirm the molecular structure from the spectral data.

Caption: Logical workflow for structural verification from ¹H NMR data.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. Each set of protons gives a characteristic signal with a predictable chemical shift, integration, and multiplicity, allowing for complete assignment. The analysis of the aromatic AA'BB' system confirms the para-substitution pattern, while the distinct septet-doublet pattern is irrefutable evidence of the isopropyl group. Finally, the vinylic and carboxylic acid proton signals confirm the acrylic acid moiety. This guide provides a comprehensive framework for interpreting this spectrum, reinforcing the power of NMR spectroscopy as a primary tool for structural elucidation in chemical research and development.

References

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Chemistry Notes. (2018, December 2). NMR spectroscopy principle, Instrumentation, Application, Chemical shift, Spin-spin coupling constant, and Integration. Retrieved from [Link]

-

eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]

-

Fiveable. (2025, September 15). Chemical shift and spin-spin coupling | Spectroscopy Class Notes. Retrieved from [Link]

-

Slideshare. (2021, April 18). Solvents in nmr spectroscopy | PDF. Retrieved from [Link]

-

University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

University of Regensburg. (n.d.). B18OA1 1H NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

Michigan State University. (n.d.). Common 1H NMR Splitting Patterns. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

INFLIBNET Centre. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Ailiesei, G. L., & Barboiu, V. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 9.3 Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Elsevier. (n.d.). NMR Spectra of Polymers and Polymer Additives. Retrieved from [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. api.pageplace.de [api.pageplace.de]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. fiveable.me [fiveable.me]

- 5. ochem.weebly.com [ochem.weebly.com]

- 6. kud.ac.in [kud.ac.in]

- 7. NMR Solvents [sigmaaldrich.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. askthenerd.com [askthenerd.com]

- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 11. Acrylic acid(79-10-7) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. egpat.com [egpat.com]

- 15. Solvents in nmr spectroscopy | PDF [slideshare.net]

Technical Assessment: Biological Activity & Toxicological Profile of 2-(4-Isopropylphenyl)acrylic Acid

The following technical guide provides an in-depth analysis of 2-(4-Isopropylphenyl)acrylic Acid , synthesizing its chemical behavior, potential pharmacological interactions, and toxicological profile.

Executive Summary

This compound is a functionalized

Unlike its saturated counterparts, this compound possesses a Michael acceptor moiety, fundamentally altering its biological interaction profile from reversible enzyme inhibition (COX-1/2) to potential covalent reactivity. This guide explores its dual nature: as a pharmacophore with reduced COX affinity but enhanced electrophilic activity, capable of glutathione (GSH) depletion and off-target protein alkylation.

Chemical Profile & Structural Logic

Molecular Identity[1]

-

IUPAC Name: 2-(4-Propan-2-ylphenyl)prop-2-enoic acid

-

CAS Number: 1368714-46-8[1]

-

Molecular Formula:

[1] -

Structural Class: 2-Arylacrylic acid (Atropic acid derivative).

The Pharmacophore Shift

The transition from a "profen" (2-arylpropionic acid) to a 2-arylacrylic acid introduces critical changes in biological activity:

| Feature | Ibuprofen / 2-Phenylpropionic Acid | This compound |

| Reactivity | Acid-Base / Reversible Binding | Michael Acceptor (Electrophile) |

| COX Binding Mode | Hydrophobic + Ionic (Arg120) | Steric clash likely; potential covalent modifier |

| Metabolic Fate | Glucuronidation / Hydroxylation | GSH Conjugation / Reduction |

Potential Biological Activities[3][4][5][6][7][8][9][10]

Cyclooxygenase (COX) Inhibition Potential

While the saturated analog (2-(4-isopropylphenyl)propionic acid) acts as a classic COX inhibitor, the acrylic acid derivative exhibits altered kinetics:

-

Loss of Chirality: The high-affinity binding of NSAIDs typically resides in the

-enantiomer, which orients the -

Covalent Inhibition Risk: The electrophilic

-carbon is positioned near nucleophilic residues within the COX channel (e.g., Ser530 in COX-1). Although not a classic "suicide substrate" like aspirin, the potential for alkylation exists, particularly under oxidative stress conditions.

Electrophilic Stress & GSH Depletion

The defining biological activity of this compound is its reactivity as a Michael acceptor.

-

Mechanism: The conjugated double bond allows nucleophilic attack at the

-position. -

Target: Intracellular Glutathione (GSH) and cysteine-rich proteins (e.g., Keap1).

-

Pathway: Rapid conjugation with GSH leads to the formation of mercapturic acid derivatives, potentially depleting cellular antioxidant reserves if exposure is high. This mechanism is often exploited in designing antiproliferative agents but serves as a toxicity flag in drug impurities.

Antiproliferative Activity

Arylacrylic acids are frequently investigated for anticancer properties.

-

MCT Inhibition: Monocarboxylate Transporters (MCTs) often transport short-chain fatty acids. This compound may inhibit MCT1/MCT4, disrupting lactate efflux in the Warburg effect.

-

Histone Deacetylase (HDAC) Interaction: Structural similarity to cinnamic acid hydroxamates suggests potential (albeit weak) interaction with zinc-dependent HDACs, modulating gene expression.

Pathway Visualization

The following diagram illustrates the divergent pathways of the compound: Reversible COX interaction versus Irreversible Michael addition.

Figure 1: Divergent biological fates of this compound. The red pathway highlights the critical Michael acceptor reactivity leading to glutathione conjugation.

Experimental Protocols

To validate the biological activity and safety profile, the following self-validating experimental workflows are recommended.

Protocol A: Glutathione Reactivity Assay (Michael Addition Kinetics)

Purpose: Quantify the electrophilic potential (

-

Reagents: Prepare 10 mM stock of the test compound in DMSO. Prepare 20 mM L-Glutathione (reduced) in Phosphate Buffer (pH 7.4).

-